molecular formula C10H12Br2O2 B1598955 1,4-Bis(bromomethyl)-2,5-dimethoxybenzene CAS No. 50874-27-6

1,4-Bis(bromomethyl)-2,5-dimethoxybenzene

Cat. No. B1598955
CAS RN: 50874-27-6
M. Wt: 324.01 g/mol
InChI Key: YONSJCAXAJEYGM-UHFFFAOYSA-N
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Description

1,4-Bis(bromomethyl)-2,5-dimethoxybenzene, also known as DOBR, is a chemical compound that belongs to the family of phenethylamines. This compound has been widely studied due to its potential applications in the field of medicinal chemistry. DOBR has been found to possess interesting biological properties that make it a promising candidate for the development of new drugs.

Scientific Research Applications

Synthesis and Derivative Formation

1,4-Bis(bromomethyl)-2,5-dimethoxybenzene plays a crucial role in the synthesis of various chemical compounds. Its utility is evident in the formation of sulfur-functionalized benzoquinones, showcasing its versatility in chemical synthesis (Aitken et al., 2016). The compound serves as a foundational chemical in creating new ligand precursors, contributing significantly to organic and organometallic chemistry (Dahrouch et al., 2001).

Fullerene Chemistry

In the field of fullerene chemistry, 1,4-Bis(bromomethyl)-2,5-dimethoxybenzene is used to generate o-quinodimethane species for reactions with [60]fullerene, leading to the isolation and characterization of various bisadducts (Nakamura et al., 2000). This application highlights its importance in the study and manipulation of fullerenes, which are significant in materials science and nanotechnology.

Electropolymerization and Polymer Chemistry

The compound is also instrumental in the field of polymer chemistry. It serves as a precursor in the electropolymerization process to create conducting polymers from low oxidation potential monomers, which are crucial for developing advanced materials with unique electrical properties (Sotzing et al., 1996).

Crystallography and Material Science

In material science, 1,4-Bis(bromomethyl)-2,5-dimethoxybenzene's derivatives have been used to understand crystalline structures, furthering the knowledge in the field of crystallography (Hammershøj & Christensen, 2005). This application is significant for designing new materials and understanding their properties at the molecular level.

Synthesis of Specialized Chemicals

The chemical is also used in synthesizing specialized chemicals such as 1,2-bis(bromomethyl)-4-fluorobenzene, showcasing its adaptability in creating diverse chemical structures (Yan-min, 2007).

Protecting Group for Amino Acids

It has been used as a protecting group for acyclic amino acid derivatives, indicating its utility in peptide synthesis and pharmaceutical chemistry (Tayama et al., 2012).

properties

IUPAC Name

1,4-bis(bromomethyl)-2,5-dimethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12Br2O2/c1-13-9-3-8(6-12)10(14-2)4-7(9)5-11/h3-4H,5-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YONSJCAXAJEYGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1CBr)OC)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00399527
Record name 1,4-bis(bromomethyl)-2,5-dimethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00399527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Bis(bromomethyl)-2,5-dimethoxybenzene

CAS RN

50874-27-6
Record name 1,4-bis(bromomethyl)-2,5-dimethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00399527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name α,α'-Dibromo-2,5-dimethoxy-p-xylene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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